molecular formula C5H8F4O B2360989 (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol CAS No. 2248175-30-4

(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol

Cat. No. B2360989
CAS RN: 2248175-30-4
M. Wt: 160.112
InChI Key: FGKZOHYNPBCZNX-GSVOUGTGSA-N
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Description

(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol, commonly known as TFMB, is a fluorinated alcohol that has gained significant attention in the field of organic chemistry due to its unique properties. TFMB is a chiral compound, which means that it has two enantiomers that are mirror images of each other. The compound is widely used in various scientific research applications, including organic synthesis, catalysis, and as a solvent.

Mechanism Of Action

TFMB acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. In organic synthesis, TFMB can act as a catalyst in various reactions by activating the substrate and facilitating the reaction. TFMB can also form complexes with metal ions, which can be used in various catalytic reactions.
Biochemical and Physiological Effects:
TFMB has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TFMB can be metabolized by the liver to form fluoroacetate, which is a toxic compound. TFMB has also been shown to have low acute toxicity in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of TFMB is its unique properties, such as its chirality and its ability to act as a Lewis acid. TFMB is also a stable compound, which makes it easy to handle in the lab. However, TFMB is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the research of TFMB. One area of research is the development of new synthetic methods for TFMB and its derivatives. Another area of research is the investigation of TFMB's potential as a catalyst for new reactions. Additionally, the biochemical and physiological effects of TFMB need to be further studied to determine its safety for various applications.
Conclusion:
In conclusion, (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is a unique compound that has gained significant attention in the field of organic chemistry. Its unique properties make it a valuable compound for various scientific research applications, including organic synthesis and catalysis. The synthesis method of TFMB involves the reaction of 2,2,3,3-tetrafluoropropene with formaldehyde and a reducing agent. TFMB acts as a Lewis acid and can form complexes with metal ions, which can be used in various catalytic reactions. The biochemical and physiological effects of TFMB need to be further studied to determine its safety for various applications.

Synthesis Methods

The synthesis of TFMB involves the reaction of 2,2,3,3-tetrafluoropropene with formaldehyde and a reducing agent such as sodium borohydride. The reaction yields a mixture of diastereomers, which can be separated using chromatography or fractional distillation. The resulting TFMB is a colorless liquid with a boiling point of 95-98°C.

Scientific Research Applications

TFMB is widely used in organic synthesis as a solvent and a reagent. It has been used in the synthesis of various compounds, including chiral alcohols, ketones, and esters. TFMB is also used as a catalyst in various chemical reactions, such as asymmetric hydrogenation and reduction of ketones.

properties

IUPAC Name

(2R)-3,3,4,4-tetrafluoro-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O/c1-3(2-10)5(8,9)4(6)7/h3-4,10H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKZOHYNPBCZNX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol

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